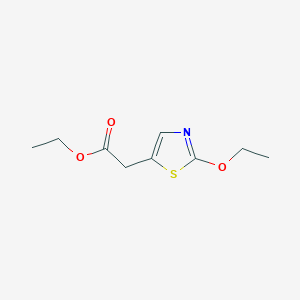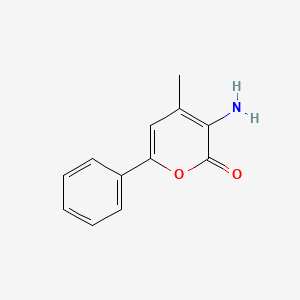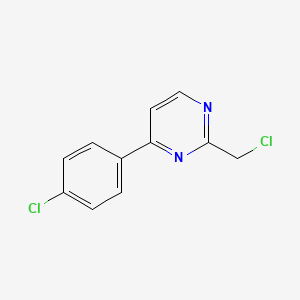![molecular formula C32H22Br2 B12628325 9-([1,1'-Biphenyl]-4-yl)-2,7-dibromo-9-(4-methylphenyl)-9H-fluorene CAS No. 919295-48-0](/img/structure/B12628325.png)
9-([1,1'-Biphenyl]-4-yl)-2,7-dibromo-9-(4-methylphenyl)-9H-fluorene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-([1,1’-Biphenyl]-4-yl)-2,7-dibromo-9-(4-methylphenyl)-9H-fluorene: is a complex organic compound that belongs to the class of fluorene derivatives This compound is characterized by its unique structure, which includes a biphenyl group, two bromine atoms, and a methylphenyl group attached to a fluorene core
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-([1,1’-Biphenyl]-4-yl)-2,7-dibromo-9-(4-methylphenyl)-9H-fluorene typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Suzuki Coupling: The biphenyl and methylphenyl groups can be introduced via Suzuki coupling reactions. This involves the reaction of the dibromo-fluorene with boronic acid derivatives of biphenyl and methylphenyl in the presence of a palladium catalyst and a base like potassium carbonate.
Purification: The final product is typically purified using column chromatography or recrystallization techniques to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can target the bromine atoms, converting them into hydrogen atoms or other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in anhydrous ethanol.
Major Products:
Oxidation: Carboxylic acid derivatives.
Reduction: Dehalogenated fluorene derivatives.
Substitution: Various substituted fluorenes depending on the nucleophile used.
科学研究应用
Chemistry:
Organic Electronics: The compound is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its favorable electronic properties.
Photonic Materials: Its unique structure makes it suitable for use in photonic devices, including lasers and optical sensors.
Biology and Medicine:
Fluorescent Probes: The compound’s fluorescence properties are exploited in biological imaging and diagnostic applications.
Drug Delivery: Research is ongoing to explore its potential as a carrier for drug delivery systems due to its ability to interact with biological membranes.
Industry:
Materials Science: The compound is used in the synthesis of advanced materials with specific electronic and optical properties.
Catalysis: It serves as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical processes.
作用机制
The mechanism of action of 9-([1,1’-Biphenyl]-4-yl)-2,7-dibromo-9-(4-methylphenyl)-9H-fluorene is primarily related to its electronic structure. The compound can interact with various molecular targets through π-π interactions and hydrogen bonding. In organic electronics, it functions by facilitating charge transport and light emission through its conjugated system. In biological applications, its fluorescence properties enable it to act as a probe, binding to specific biomolecules and emitting light upon excitation.
相似化合物的比较
9,9-Dimethyl-2,7-dibromo-9H-fluorene: Similar structure but with dimethyl groups instead of biphenyl and methylphenyl groups.
2,7-Dibromo-9,9-diphenyl-9H-fluorene: Contains diphenyl groups instead of biphenyl and methylphenyl groups.
Uniqueness:
Structural Complexity: The presence of both biphenyl and methylphenyl groups in 9-([1,1’-Biphenyl]-4-yl)-2,7-dibromo-9-(4-methylphenyl)-9H-fluorene provides unique electronic and steric properties that differentiate it from other fluorene derivatives.
Enhanced Properties: The combination of these groups enhances the compound’s electronic and optical properties, making it more suitable for specific applications in organic electronics and photonics.
This detailed article provides a comprehensive overview of 9-([1,1’-Biphenyl]-4-yl)-2,7-dibromo-9-(4-methylphenyl)-9H-fluorene, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
919295-48-0 |
|---|---|
分子式 |
C32H22Br2 |
分子量 |
566.3 g/mol |
IUPAC 名称 |
2,7-dibromo-9-(4-methylphenyl)-9-(4-phenylphenyl)fluorene |
InChI |
InChI=1S/C32H22Br2/c1-21-7-11-24(12-8-21)32(25-13-9-23(10-14-25)22-5-3-2-4-6-22)30-19-26(33)15-17-28(30)29-18-16-27(34)20-31(29)32/h2-20H,1H3 |
InChI 键 |
PERLDGKRJKQXMJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C2(C3=C(C=CC(=C3)Br)C4=C2C=C(C=C4)Br)C5=CC=C(C=C5)C6=CC=CC=C6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 3-{[4-(2-phenylethyl)piperazin-1-yl]methyl}benzoate](/img/structure/B12628244.png)
![[2-(2-Phenylethylidene)cyclohept-3-en-1-yl]acetic acid](/img/structure/B12628247.png)
![4-[(2-Hydroxyoctyl)oxy]butane-1,2,3-triol](/img/structure/B12628251.png)


![1H-Pyrrolo[2,3-b]pyridine-3-carboxamide, 4-bromo-N,N-dimethyl-](/img/structure/B12628266.png)
![Triphenyl[(2,3,4,5-tetrafluorobenzoyl)oxy]stannane](/img/structure/B12628271.png)


![2-[1-(2-Methylphenyl)ethyl]-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B12628307.png)
![Bis[2-(butan-2-yl)phenyl]diselane](/img/structure/B12628313.png)
![(9E)-4H-Imidazo[4,5-b][1,4]diazocine](/img/structure/B12628321.png)
![[Benzene-1,2,3,4-tetrayltetra(ethyne-2,1-diyl)]tetrakis(trimethylsilane)](/img/structure/B12628340.png)

